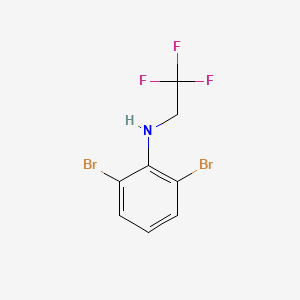

2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline

Description

Properties

Molecular Formula |

C8H6Br2F3N |

|---|---|

Molecular Weight |

332.94 g/mol |

IUPAC Name |

2,6-dibromo-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C8H6Br2F3N/c9-5-2-1-3-6(10)7(5)14-4-8(11,12)13/h1-3,14H,4H2 |

InChI Key |

GKIUCBVBYOAZQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)NCC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline typically involves the bromination of N-(2,2,2-trifluoroethyl)aniline. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 6 positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Reactivity of Bromine Substituents

The bromine atoms at the 2- and 6-positions participate in cross-coupling and substitution reactions:

-

Palladium-mediated coupling : Similar halogenated anilines undergo Suzuki-Miyaura couplings with aryl boronic acids, enabling aryl-aryl bond formation .

-

Nucleophilic substitution : Bromine substituents can be replaced by nucleophiles (e.g., amines, alkoxides) under basic conditions, though steric hindrance from the trifluoroethyl group may slow kinetics .

Reactivity of the Trifluoroethylamine Group

The -NH-(CF₃CH₂) moiety exhibits reduced nucleophilicity compared to unmodified anilines due to the electron-withdrawing trifluoroethyl group. This impacts its participation in:

-

Acylation/alkylation : Requires stronger electrophiles or catalysts (e.g., DMF as a promoter) .

-

H-bonding interactions : The trifluoroethyl group enhances solubility in fluorinated solvents like HFIP, facilitating unique reaction pathways .

Stability and Solubility Considerations

-

Thermal stability : The compound melts at 36–40°C and decomposes at higher temperatures .

-

Solubility : Insoluble in water but soluble in organic solvents (e.g., ethyl acetate, dichloromethane) .

Mechanistic Insights

-

Electrophilic trifluoromethylation : The trifluoroethyl group increases the electrophilicity of adjacent carbons, favoring reactions with nucleophiles .

-

Catalytic cycles : Iron porphyrin catalysts (e.g., FeTPPCl) facilitate N-trifluoroethylation via nitrosyl intermediates, as evidenced by ESR studies .

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics allow it to function as a precursor in the synthesis of various pharmaceutical agents. Its bromine substituents enhance reactivity, making it suitable for further modification into biologically active compounds. For instance, derivatives of dibromoanilines have been explored for their potential as anti-cancer agents and in treatments for infectious diseases like human African trypanosomiasis .

Agricultural Chemicals

2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline is also utilized in the development of agrochemicals. The compound can serve as an intermediate in the synthesis of herbicides and pesticides. Its ability to inhibit specific biochemical pathways in plants and pests makes it a candidate for creating more effective agricultural solutions .

Material Science

In material science, this compound is investigated for its potential use in coatings and polymers due to its fluorinated structure. The trifluoroethyl group provides enhanced chemical resistance and thermal stability, which are desirable properties for industrial applications. It may be used in formulations that require low surface energy or non-stick characteristics .

Case Studies

Mechanism of Action

The mechanism of action of 2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and trifluoroethyl group contribute to the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs of 2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline

The following table summarizes key analogs based on substituent variations:

Key Observations :

Substituent Effects: The trifluoromethyl (CF₃) group in 2,6-Dibromo-4-(trifluoromethyl)aniline enhances electron-withdrawing effects, increasing stability and reactivity in diastereoselective reactions . In contrast, methyl (CH₃) or halogens (Cl, F) at position 4 alter solubility and electronic properties less dramatically .

Molecular Weight and Complexity :

- Compounds with multiple trifluoromethyl groups (e.g., 2-Bromo-3,5-bis(trifluoromethyl)aniline ) exhibit higher molecular weights and lipophilicity, which may influence bioavailability in pharmaceutical contexts.

- The target compound’s trifluoroethyl group adds ~113 g/mol compared to unsubstituted aniline derivatives.

Applications: 2,6-Dibromo-4-(trifluoromethyl)aniline is explicitly used in diastereoselective additions, suggesting utility in asymmetric synthesis .

Physicochemical Properties and Reactivity

- Solubility : Trifluoromethyl and trifluoroethyl groups generally reduce water solubility due to their hydrophobicity but enhance organic solvent compatibility.

- Reactivity : Bromine atoms at the 2- and 6-positions activate the benzene ring for electrophilic substitution, while electron-withdrawing groups (CF₃, F) direct further substitutions to specific positions.

Research Findings and Gaps

- Synthetic Routes : highlights methods for synthesizing trifluoroethyl-containing amines (e.g., via carboxamide or piperidine derivatives), which could inform the synthesis of the target compound .

- Pharmacological Potential: and mention trifluoroethyl groups in bioactive molecules (e.g., kinase inhibitors), suggesting the target compound may serve as a precursor in drug development .

- Data Limitations : Direct studies on 2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline are absent in the evidence; conclusions are inferred from structural analogs.

Biological Activity

2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline is an organic compound with significant biological potential due to its unique structural features. The presence of bromine atoms and a trifluoroethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C10H8Br2F3N

- Molecular Weight : 332.94 g/mol

- CAS Number : 1697742-72-5

The trifluoroethyl group contributes to the compound's hydrophobic characteristics, which can influence its interaction with biological membranes and targets.

Biological Activity Overview

Research indicates that compounds containing bromine and trifluoroethyl groups often exhibit antimicrobial and anticancer properties. The specific biological activities of 2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline can be summarized as follows:

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains. The lipophilic nature of the trifluoroethyl group may enhance membrane penetration and subsequent antimicrobial activity.

- Anticancer Potential : Studies suggest that anilines with halogen substitutions can inhibit cancer cell proliferation. The structural similarity to other active compounds positions 2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline as a potential anticancer agent.

The mechanisms through which 2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline exerts its biological effects are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors due to its structural features.

- Disruption of Cellular Processes : Similar compounds have been shown to interfere with tubulin polymerization and induce apoptosis in cancer cells.

Case Studies and Research Findings

-

Antimicrobial Evaluation :

- A study evaluated the antimicrobial properties of structurally related anilines. Results indicated that certain brominated anilines exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Table 1 summarizes the antimicrobial activity of various anilines:

TBD = To Be DeterminedCompound Name Antimicrobial Activity (MIC in µg/mL) Target Bacteria 4-Bromoaniline 32 S. aureus 3-Trifluoromethylaniline 16 E. coli 2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline TBD TBD -

Anticancer Activity :

- In vitro studies have demonstrated that similar aniline derivatives can inhibit cell proliferation in various cancer cell lines such as HeLa and A549. For instance:

- Compound X (analogous to 2,6-Dibromo-N-(2,2,2-trifluoroethyl)aniline) showed an IC50 value of 75 nM against HeLa cells.

- The mechanism involved apoptosis via mitochondrial pathways.

- In vitro studies have demonstrated that similar aniline derivatives can inhibit cell proliferation in various cancer cell lines such as HeLa and A549. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.